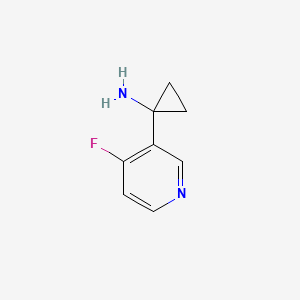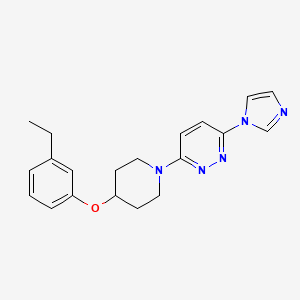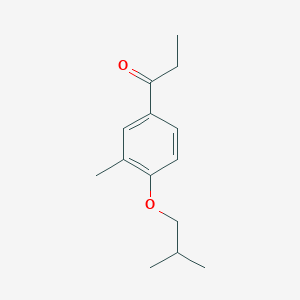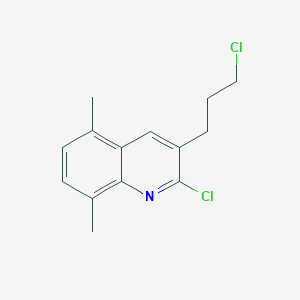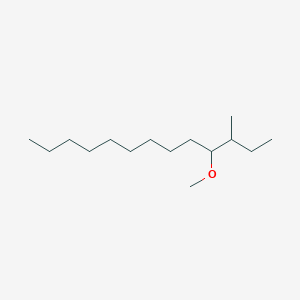
4-Methoxy-3-methyltridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyltridecane is an organic compound with the molecular formula C15H32O It is a derivative of tridecane, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyltridecane typically involves the alkylation of tridecane with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes purification steps such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyltridecane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-3-methyltridecanoic acid.
Reduction: Formation of 4-hydroxy-3-methyltridecane.
Substitution: Formation of various substituted tridecanes depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-methyltridecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyltridecane involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxytridecane: Lacks the methyl group, resulting in different chemical properties.
3-Methyltridecane: Lacks the methoxy group, affecting its reactivity and applications.
4-Hydroxy-3-methyltridecane: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
4-Methoxy-3-methyltridecane is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Properties
CAS No. |
920753-74-8 |
|---|---|
Molecular Formula |
C15H32O |
Molecular Weight |
228.41 g/mol |
IUPAC Name |
4-methoxy-3-methyltridecane |
InChI |
InChI=1S/C15H32O/c1-5-7-8-9-10-11-12-13-15(16-4)14(3)6-2/h14-15H,5-13H2,1-4H3 |
InChI Key |
DCZSLOFUCQVVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(C)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


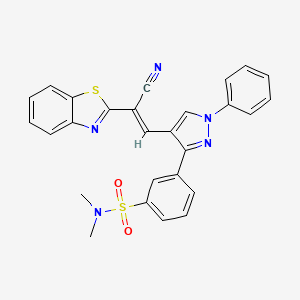
![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
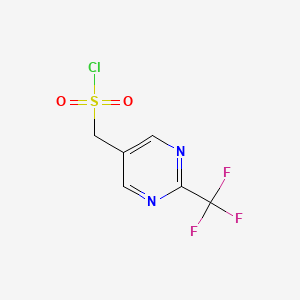
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
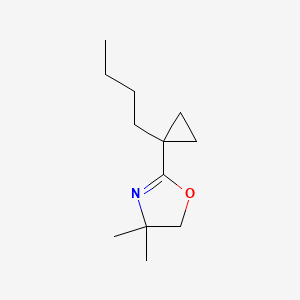
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
